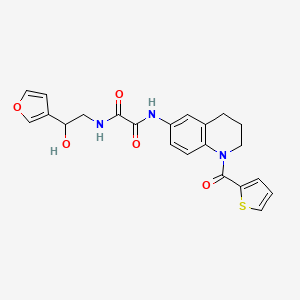

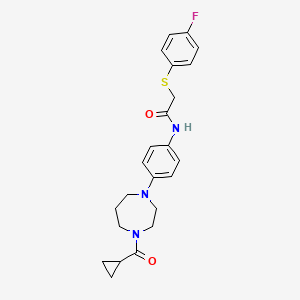

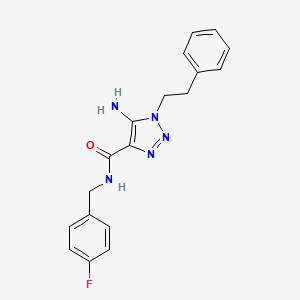

N1-(2-(呋喃-3-基)-2-羟乙基)-N2-(1-(噻吩-2-羰基)-1,2,3,4-四氢喹啉-6-基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives, which are a key part of the compound, has been a topic of interest for medicinal chemists. They have been used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is a key feature .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of a thiophene nucleus could potentially influence its reactivity .科学研究应用

生物等排体替换和镇痛特性

药物化学中的生物等排体替换是一种增强化合物镇痛(止痛)特性的方法。例如,一项研究表明,用杂环异构体(如呋喃和噻吩)取代 N-苄基-4-羟基-6,7-二甲氧基-2-氧代-1,2-二氢喹啉-3-甲酰胺中的苯环会影响其镇痛活性。这项研究发现,虽然 3-吡啶衍生物显示出镇痛活性增加,但呋喃和噻吩类似物却与这种特性的降低有关 (Ukrainets, Mospanova, & Davidenko, 2016)。

杂环化合物的合成

涉及呋喃和噻吩环的杂环化合物的合成是另一个重要的研究领域。这些化合物对于开发新材料和药物至关重要。例如,杂环化合物如 azuleno[1,2-b]- 和 azuleno[1,2-c]噻吩已通过涉及呋喃和噻吩衍生物的反应合成。这种合成途径为创造具有电子、光子学和生物活性分子潜在应用的有机材料开辟了新的可能性 (Fujimori et al., 1983)。

在有机电子和发光中的应用

该化合物的结构基序(包括呋喃和噻吩)在有机电子和发光领域也具有相关性。含有这些杂环的化合物可用于创建有机发光二极管 (OLED)、有机光伏 (OPV) 和其他电子设备。例如,已合成和研究了具有噻吩连接基团的共轭延伸四硫富瓦伦类似物及其电化学性质,这对于开发高效的有机电子器件至关重要 (Takahashi et al., 1993)。

未来方向

The future directions for research on this compound could include further investigation into its therapeutic properties, as well as its potential applications in material science and catalysis. It could also be interesting to explore its synthesis in more detail, and to investigate new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S/c26-18(15-7-9-30-13-15)12-23-20(27)21(28)24-16-5-6-17-14(11-16)3-1-8-25(17)22(29)19-4-2-10-31-19/h2,4-7,9-11,13,18,26H,1,3,8,12H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWLLHFAVVFDPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)O)N(C1)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2564502.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2564505.png)

![N-(4-methoxybenzyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564513.png)

![2-(2-bromophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2564514.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea](/img/structure/B2564516.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2564522.png)